molecular formula C17H20N2O2 B1385862 N-(3-Aminophenyl)-3-isobutoxybenzamide CAS No. 1020054-46-9

N-(3-Aminophenyl)-3-isobutoxybenzamide

Cat. No. B1385862
CAS RN: 1020054-46-9
M. Wt: 284.35 g/mol
InChI Key: HGQYUQUWAGSWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-3-isobutoxybenzamide, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a derivative of ibuprofen, a widely used and well-known NSAID. Ibuprofen lysine is a white to off-white crystalline powder that is practically insoluble in water and soluble in ethanol. It is not metabolized by the body and is excreted as unchanged drug in the urine. Ibuprofen lysine is used to treat pain and inflammation associated with various conditions, such as arthritis, fever, muscle aches, and menstrual cramps.

Mechanism of Action

Target of Action

For instance, N-(3-Aminophenyl)methanesulfonamide has been used as a reactant for the preparation of biologically and pharmacologically active molecules

Mode of Action

For example, YM 244769, a compound with a similar structure, has been found to inhibit the reverse mode of Na+/Ca2+ exchange (NCX), potently inhibiting Na±dependent 45 Ca2+ uptake . This suggests that N-(3-Aminophenyl)-3-isobutoxybenzamide may also interact with ion channels or transporters, but further studies are required to confirm this.

Biochemical Pathways

The fragmentation of protonated n-(3-aminophenyl)benzamide and its derivatives in the gas phase has been studied . This suggests that the compound may undergo certain transformations under specific conditions, potentially affecting various biochemical pathways.

Result of Action

The compound’s potential to undergo certain transformations under specific conditions suggests that it may have various effects at the molecular and cellular levels.

properties

IUPAC Name

N-(3-aminophenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-3-5-13(9-16)17(20)19-15-7-4-6-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQYUQUWAGSWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-3-isobutoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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